N-(2-bromophenyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-bromophenyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative and is commonly referred to as BCPM. BCPM is a highly potent and selective inhibitor of a specific protein kinase, making it an important tool for studying the biological functions of this kinase.
Mechanism of Action
BCPM inhibits the activity of a specific protein kinase by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, which is required for its biological activity. By inhibiting the activity of this kinase, BCPM can modulate various cellular processes.
Biochemical and Physiological Effects:
BCPM has been shown to have several biochemical and physiological effects. Inhibition of the specific protein kinase by BCPM can lead to a decrease in cell growth, proliferation, and differentiation. Additionally, BCPM has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
BCPM has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of a specific protein kinase, making it an important tool for studying the biological functions of this kinase. Additionally, BCPM has been shown to have low toxicity in vitro, making it a safe option for use in lab experiments.
However, there are also some limitations associated with the use of BCPM in lab experiments. One limitation is that it is a synthetic compound, which can limit its availability and increase its cost. Additionally, BCPM may not be effective at inhibiting other protein kinases, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the use of BCPM in scientific research. One direction is to investigate the potential use of BCPM as a therapeutic agent for certain diseases, particularly cancer. Additionally, researchers can investigate the potential of BCPM to modulate other cellular processes beyond cell growth, proliferation, and differentiation. Finally, researchers can explore the potential of BCPM to inhibit other protein kinases, which can expand its usefulness as a tool for scientific research.
Synthesis Methods
The synthesis of BCPM involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 2-bromophenylamine with 2-chloro-5-methylsulfanylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then further reacted with thionyl chloride to yield the final product, BCPM.
Scientific Research Applications
BCPM has been widely used in scientific research as a tool to study the biological functions of a specific protein kinase. This kinase is involved in several important cellular processes, including cell growth, proliferation, and differentiation. By inhibiting this kinase, BCPM can help researchers understand the role of this kinase in various cellular processes and diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINZPXYNYRPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide |
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